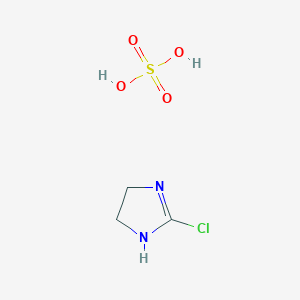![molecular formula C16H21PSi B1601546 Phosphine, diphenyl[(trimethylsilyl)methyl]- CAS No. 4451-96-1](/img/structure/B1601546.png)
Phosphine, diphenyl[(trimethylsilyl)methyl]-
Descripción general
Descripción
Phosphine, diphenyl[(trimethylsilyl)methyl]-, also known as Diphenyl(trimethylsilyl)phosphine, is a chemical compound with the formula C15H19PSi . It is a member of the series (CH3)3-n(C6H5)2P, which are often employed as ligands in metal phosphine complexes .
Synthesis Analysis
The synthesis of tertiary phosphines, like Phosphine, diphenyl[(trimethylsilyl)methyl]-, often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach continues to be the most widely-used and universal .Molecular Structure Analysis
The molecular structure of Phosphine, diphenyl[(trimethylsilyl)methyl]- consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The IUPAC Standard InChI is InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 .Chemical Reactions Analysis
Tertiary phosphines, like Phosphine, diphenyl[(trimethylsilyl)methyl]-, are often used as ligands in transition metal catalysis and in organocatalysis . They are also used in the synthesis of new phosphines of various structures and the tuning of their properties .Physical And Chemical Properties Analysis
Phosphine, diphenyl[(trimethylsilyl)methyl]- is a colorless, viscous liquid . It has a molecular weight of 258.37 g/mol . The compound is characterized by chemical inertness and a large molecular volume .Safety and Hazards
Propiedades
IUPAC Name |
diphenyl(trimethylsilylmethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21PSi/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYNEYVDRPMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477134 | |
| Record name | Phosphine, diphenyl[(trimethylsilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine, diphenyl[(trimethylsilyl)methyl]- | |
CAS RN |
4451-96-1 | |
| Record name | Phosphine, diphenyl[(trimethylsilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20477134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[2-[2-[2-(2-Hydroxypropoxy)ethoxy]ethoxy]ethoxy]propan-2-ol](/img/structure/B1601472.png)





